4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine
Description
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-piperidin-1-ylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 |
InChI Key |
GTKCKQHQOLUNGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine, followed by reduction of the nitro group to yield the desired product.
Reaction Conditions::Step 1: Formation of 4-nitrobenzenesulfonyl chloride:
Step 2: Piperidine substitution:
Step 3: Reduction:
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Oxidation Reactions
The aromatic amine groups and sulfonyl moiety enable oxidation under controlled conditions. Key reactions include:
Reduction Reactions
Reductive transformations target the sulfonyl group and aromatic ring:
Substitution Reactions
Nucleophilic substitutions occur at the sulfonyl group or aromatic amines:
Sulfonamide Nucleophilic Substitution
Aromatic Electrophilic Substitution
The electron-rich benzene ring undergoes halogenation and nitration:
Coupling Reactions
The diamine structure facilitates cross-coupling and cyclization:
Hydrolysis and Stability
The sulfonamide bond exhibits pH-dependent hydrolysis:
| Conditions | Products | Kinetics |
|---|---|---|
| Acidic (HCl, 6M, reflux) | Benzene-1,2-diamine + piperidine sulfonic acid | Complete cleavage in 4–6 hours . |
| Basic (NaOH, 2M, 60°C) | Partial degradation | Unstable above pH 10. |
Biological Activity and Derivatives
Modifications to 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine yield bioactive compounds:
-
Antiviral Derivatives : Introduction of trifluoromethyl groups enhances activity against RNA viruses (IC<sub>50</sub> = 1.0–3.1 μM) .
-
Antibacterial Agents : Sulfonamide-azole hybrids show MIC values of 2–8 μg/mL against S. aureus .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine. Research indicates that compounds with similar structures can inhibit the production of bacterial toxins, thereby reducing pathogenicity without directly inhibiting bacterial growth. For instance, a study on a related sulfonamide derivative demonstrated its effectiveness in protecting Drosophila melanogaster from infections caused by Pseudomonas aeruginosa by altering iron availability and toxin production .
Iron-Chelating Activity
The compound exhibits notable iron-chelating activity, which is crucial for its antibacterial efficacy. Iron is a vital nutrient for many pathogens; thus, chelating agents can effectively starve bacteria of this essential element. The catechol moiety present in the compound enhances its ability to bind iron ions, making it more effective than established iron-chelating drugs like deferoxamine .
Pharmacological Applications
Potential as an Anticancer Agent
There is growing interest in the anticancer potential of sulfonamide derivatives. The structural characteristics of 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine suggest that it may interact with various biological targets involved in cancer progression. Preliminary evaluations indicate that similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Drug Development
The synthesis of 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine serves as a precursor for developing new therapeutic agents. Its unique chemical structure allows for modifications that can enhance pharmacological properties or reduce toxicity. The compound's role as a building block in drug synthesis highlights its importance in pharmaceutical research .
Analytical Applications
Separation Techniques
4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine can be analyzed using high-performance liquid chromatography (HPLC). This method is essential for purity assessment and quantification in pharmaceutical formulations. The compound's behavior during chromatography can provide insights into its stability and interaction with various solvents .
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The benzene-1,2-diamine scaffold is versatile, with modifications at the 4-position significantly altering biological and physicochemical properties. Key analogs include:
Structural Insights :
- Sulfonyl vs. Direct Amine Linkage : The sulfonyl group in the target compound introduces polarity and hydrogen-bonding capacity compared to direct amine linkages (e.g., piperidine or piperazine derivatives) .
- Heterocyclic vs.
Anticancer Potential
- Benzimidazole Derivatives : Compounds like 4-(6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)benzene-1,2-diamine () are intermediates in anticancer agents, leveraging the diamine scaffold for DNA intercalation or kinase inhibition.
Enzyme and Channel Modulation
- Kv11.1 Potassium Channel Inhibition : Thienyl-substituted derivatives () exhibit IC₅₀ values of 1500–1600 nM, suggesting moderate potency compared to piperidine/pyrrolidine-based inhibitors .
- Serotonin 5-HT6 Antagonism : Piperazine derivatives (e.g., 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine, ) are explored for neurological applications, with high yields (89%) and crystallinity .
Key Reactions
- Reductive Amination : Used for piperazine and morpholine derivatives ().
- Microwave-Assisted Synthesis : Enhances efficiency for benzimidazole derivatives (e.g., , % yield under microwave conditions).
Yield and Purity Considerations
- Piperazine derivatives achieve near-quantitative yields (), while brominated analogs require column chromatography for purification ().
- Morpholine-sulfonyl derivatives are commercially available at high purity (e.g., sc-348382 at $325/g, ), indicating scalability challenges for complex sulfonamides .
Biological Activity
4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a piperidine ring connected to a sulfonamide group and an aromatic amine. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of piperidine, including 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine, exhibit notable anticancer properties. These compounds may inhibit angiogenesis and affect cellular signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that related compounds can interfere with DNA cleavage and cellular proliferation pathways, suggesting a multifaceted mechanism of action against cancer cells.
Antibacterial Properties
The compound's sulfonamide group enhances its antibacterial activity. It has been noted that structurally similar compounds can modulate the activity of enzymes and receptors involved in bacterial infections. Specifically, some derivatives have demonstrated the ability to inhibit the production of virulence factors in bacteria such as Pseudomonas aeruginosa, which is critical for their pathogenicity .
Synthetic Routes
The synthesis of 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through various methods including cyclization reactions.
- Sulfonation : Introducing the sulfonyl group is crucial for enhancing biological activity.
- Amination : The final step involves attaching the amine groups to the benzene ring.
These synthetic processes allow for modifications that can enhance efficacy or reduce toxicity.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of piperidine derivatives, it was found that 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine significantly inhibited cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in cell survival.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of related piperidine compounds against Pseudomonas aeruginosa. The study revealed that while these compounds did not inhibit bacterial growth directly, they effectively reduced the production of harmful toxins by chelating iron, thereby limiting the bacteria's virulence .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine | Similar piperidine and sulfonamide structure | Enhanced solubility and potential for increased biological activity |
| N,N-Diethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine | Morpholine instead of piperidine | Different receptor interactions may lead to varied therapeutic effects |
| N,N-Diethyl-3-(piperidin-4-yloxy)aniline | Contains an ether linkage | May exhibit distinct pharmacokinetic properties compared to other derivatives |
This table illustrates the diversity within piperidine derivatives and highlights how structural variations can influence biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis typically involves sulfonylation of benzene-1,2-diamine derivatives with piperidine-based reagents. Reaction efficiency is validated using high-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity assessment . For kinetic studies, monitor intermediate formation via time-resolved spectroscopy or mass spectrometry.
Q. Which analytical techniques are critical for characterizing 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the sulfonyl-piperidine linkage and amine positions. Crystallographic validation (e.g., via X-ray diffraction) is recommended for structural elucidation, as demonstrated in analogous benzene-diamine derivatives . Pair with Fourier-transform infrared spectroscopy (FTIR) to verify functional groups like NH₂ and SO₂ .
Q. How can solubility and stability of this compound be systematically evaluated under varying experimental conditions?
- Methodological Answer : Employ the shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol) to measure solubility. Stability studies should include accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and thermal stress (40–80°C), analyzed via HPLC to track decomposition products .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for synthesizing 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and predict optimal conditions (e.g., temperature, catalyst load) . Virtual screening of piperidine derivatives can identify steric/electronic effects on sulfonylation efficiency .
Q. How can factorial design resolve contradictions in experimental data during reaction optimization?
- Methodological Answer : Apply a 2^k factorial design to test variables like temperature, solvent polarity, and reagent stoichiometry. For example, a 3-factor design (temperature: 60–100°C; solvent: DMF/THF; molar ratio: 1:1–1:2) identifies interactions affecting yield. Statistical tools (ANOVA) quantify significance, prioritizing variables for further refinement .
Q. What methodologies address discrepancies in catalytic vs. non-catalytic synthesis pathways?
- Methodological Answer : Compare activation energies (via Arrhenius plots) and byproduct profiles (GC-MS) between pathways. For catalytic routes, characterize catalyst surfaces using X-ray photoelectron spectroscopy (XPS) to correlate activity with surface defects or ligand coordination . Non-catalytic pathways require mechanistic studies using isotopic labeling (e.g., ¹⁵N-tracing) to track amine reactivity .
Q. How can AI-driven platforms enhance experimental reproducibility for this compound?
- Methodological Answer : Implement AI tools for automated data curation and anomaly detection. For example, machine learning algorithms trained on historical reaction datasets can flag deviations in yield or purity, suggesting corrective actions (e.g., adjusting pH or stirring rate). Blockchain-based lab notebooks ensure traceability of protocol modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
